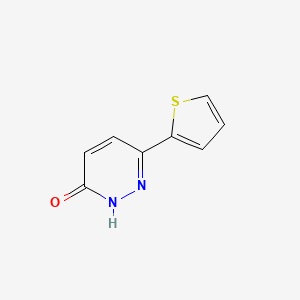

6-(thiophen-2-yl)pyridazin-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-2-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFRUJCPJHRZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369436 | |

| Record name | 6-(Thiophen-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54558-07-5 | |

| Record name | 6-(Thiophen-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(thiophen-2-yl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-(thiophen-2-yl)pyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is primarily achieved through a two-step process involving a Friedel-Crafts acylation followed by a cyclocondensation reaction. This document details the experimental protocols, quantitative data, and logical workflow for the synthesis of this target molecule and its key intermediate.

Core Synthesis Pathway

The principal synthetic route to this compound proceeds via two sequential reactions:

-

Friedel-Crafts Acylation: Thiophene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the intermediate compound, 4-oxo-4-(thiophen-2-yl)butanoic acid.

-

Cyclocondensation: The resulting γ-keto acid undergoes cyclocondensation with hydrazine hydrate (N₂H₄·H₂O) to form the dihydropyridazinone ring, which is subsequently oxidized to the final product, this compound. In some cases, the dihydropyridazinone is the isolated product, and a separate oxidation step is required.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-oxo-4-(thiophen-2-yl)butanoic acid

This procedure is based on the well-established Friedel-Crafts acylation reaction.[1]

Materials:

-

Thiophene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry, thiophene-free benzene (or another suitable inert solvent like nitrobenzene or carbon disulfide)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of succinic anhydride in the chosen dry solvent is prepared.

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with vigorous stirring.

-

Thiophene is then added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then gently refluxed for a short period to ensure the completion of the reaction.

-

The reaction mixture is cooled and then poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting mixture is subjected to steam distillation to remove the solvent and any unreacted thiophene.

-

The remaining aqueous solution is decanted from the tarry residue and boiled with activated charcoal to decolorize it.

-

The hot solution is filtered, and upon cooling, the product crystallizes.

-

The crude product is collected by filtration and can be further purified by recrystallization from water or an appropriate organic solvent after being dissolved in sodium bicarbonate solution and reprecipitated with acid.

Step 2: Synthesis of this compound

This step involves the cyclocondensation of the prepared γ-keto acid with hydrazine.

Materials:

-

4-oxo-4-(thiophen-2-yl)butanoic acid

-

Hydrazine hydrate (80% solution)

-

Ethanol or acetic acid

-

Oxidizing agent (e.g., sodium 3-nitrobenzenesulphonate, bromine in acetic acid, or copper(II) chloride)

Procedure:

-

A mixture of 4-oxo-4-(thiophen-2-yl)butanoic acid and a slight molar excess of hydrazine hydrate is refluxed in a suitable solvent such as ethanol or acetic acid for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled, and the precipitated solid, 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one, is collected by filtration.

-

To obtain the final aromatic pyridazinone, the intermediate dihydropyridazinone is subjected to an oxidation step. A common method involves refluxing the dihydropyridazinone with an oxidizing agent in an appropriate solvent. For instance, refluxing with sodium 3-nitrobenzenesulphonate in an aqueous sodium hydroxide solution has been reported for similar structures.

-

After the oxidation is complete, the reaction mixture is cooled and acidified (e.g., with acetic acid) to precipitate the crude this compound.

-

The final product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol or 2-methoxyethanol.

Quantitative Data

The following tables summarize the key quantitative data for the intermediate and final products.

Table 1: Physical and Analytical Data for 4-oxo-4-(thiophen-2-yl)butanoic acid

| Property | Value |

| Molecular Formula | C₈H₈O₃S |

| Molecular Weight | 184.21 g/mol |

| Melting Point | 118-121 °C |

| Appearance | Crystalline solid |

Table 2: Physical and Analytical Data for this compound

| Property | Value |

| Molecular Formula | C₈H₆N₂OS |

| Molecular Weight | 178.21 g/mol |

| Melting Point | Not explicitly found in searches |

| Appearance | Solid |

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for the specific target molecule this compound were not explicitly available in the searched literature. However, the general spectral characteristics of 6-substituted pyridazin-3(2H)-ones have been described. For instance, ¹H NMR spectra would be expected to show signals for the thiophene ring protons and the pyridazinone ring protons in the aromatic region. ¹³C NMR would show characteristic peaks for the carbonyl carbon and the carbons of the two heterocyclic rings.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a logical sequence of two well-established organic reactions. The relationship between the reactants, intermediates, and the final product is illustrated in the following diagram.

Caption: Logical flow of the synthesis pathway.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers and drug development professionals can use this information as a starting point for their own synthetic efforts, adapting and optimizing the described protocols as needed. It is recommended to consult the primary literature for more detailed experimental conditions and characterization data of closely related analogues to ensure a successful synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(thiophen-2-yl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 6-(thiophen-2-yl)pyridazin-3(2H)-one. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering key data and experimental insights into this molecule of interest.

Chemical Identity and Core Properties

This compound is a pyridazinone derivative characterized by the presence of a thiophene ring at the 6-position of the pyridazinone core. This structural feature is of significant interest in medicinal chemistry due to the known biological activities of both the pyridazinone and thiophene moieties.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54558-07-5 | [1] |

| Molecular Formula | C₈H₆N₂OS | [1] |

| Molecular Weight | 178.21 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Calculated XLogP3 | 0.9 | [2] |

Note: The XLogP3 value is a calculated prediction for the related dihydro- compound and should be considered as an estimate.

Synthesis and Characterization

General Synthetic Workflow

A plausible synthetic route for this compound would start from a suitable thiophene-containing precursor, which is then converted to a γ-ketoacid that can undergo cyclization.

Experimental Protocols

Detailed experimental procedures for the synthesis of various pyridazinone derivatives have been reported and can be adapted for the synthesis of the title compound.

General Protocol for Cyclocondensation: A mixture of the appropriate γ-ketoacid (1 equivalent) and hydrazine hydrate (1-2 equivalents) is typically refluxed in a suitable solvent, such as ethanol, for several hours.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed, and may be further purified by recrystallization.

General Protocol for Dehydrogenation: The dihydro-pyridazinone intermediate can be dehydrogenated to the corresponding pyridazinone. A common method involves dissolving the dihydro compound in a solvent like acetic acid and treating it with a halogen, such as bromine, with stirring. The product is then isolated by filtration and purified.

Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure, confirming the presence and connectivity of the thiophene and pyridazinone rings.[4][5][6]

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=O and N-H bonds of the pyridazinone ring and the C-S bond of the thiophene ring.[5]

Biological Activity and Potential Signaling Pathways

Pyridazinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects. The incorporation of a thiophene moiety can further modulate the pharmacological profile of the molecule.

Known Biological Activities of Pyridazinone Derivatives

The pyridazinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Reported activities for this class of compounds include:

-

Cardiovascular Effects: Many pyridazinone derivatives have been investigated for their antihypertensive and vasorelaxant properties.[7][8]

-

Anti-inflammatory and Analgesic Effects: The pyridazinone nucleus is a key component in molecules designed as inhibitors of enzymes like cyclooxygenase (COX), making them potential candidates for anti-inflammatory and analgesic drugs.[7]

-

Anticancer Activity: Certain substituted pyridazinones have demonstrated potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[9]

Potential Signaling Pathways

While specific signaling pathways for this compound have not been explicitly detailed in the reviewed literature, based on the activities of related compounds, several potential pathways can be hypothesized.

Experimental Workflow for Biological Activity Screening:

The biological activity of this compound can be assessed through a series of in vitro and in vivo assays.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, given the established biological significance of both the pyridazinone and thiophene moieties. This technical guide has summarized the currently available physicochemical data and outlined general experimental approaches for its synthesis, characterization, and biological evaluation. Further experimental investigation is warranted to fully elucidate the specific physicochemical properties, detailed synthetic protocols, and the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects. This will be crucial for its potential advancement in drug discovery and development programs.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]

- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione | 113362-21-3 [smolecule.com]

An In-depth Technical Guide on the Crystal Structure Analysis of 6-(thiophen-2-yl)pyridazin-3(2H)-one

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest database searches, a complete single-crystal X-ray structure determination for 6-(thiophen-2-yl)pyridazin-3(2H)-one has not been publicly reported. Consequently, the quantitative crystallographic data and specific experimental protocols for this exact compound are unavailable. This guide will, therefore, provide a comprehensive framework for such an analysis, utilizing data from a closely related, structurally characterized compound, 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one , as an illustrative example.[1][2] General experimental protocols derived from the synthesis and analysis of similar pyridazinone derivatives are also presented.[3][4][5]

Introduction

Pyridazin-3(2H)-one and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry. They form the core scaffold of various molecules exhibiting a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The thiophene moiety is a well-known bioisostere for the phenyl group, often introduced to modulate potency and pharmacokinetic properties. The structural analysis of this compound is critical for understanding its three-dimensional conformation, intermolecular interactions, and crystal packing, which are fundamental to its solid-state properties and its ability to interact with biological targets. This understanding is invaluable for rational drug design and the development of new therapeutic agents.

Molecular Structure and Conformation

The chemical structure of this compound consists of a pyridazinone ring linked at the 6-position to the 2-position of a thiophene ring. The planarity and rotational freedom between these two rings are key determinants of the molecule's overall conformation.

Caption: Molecular structure of this compound.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis, crystallization, and structural analysis of pyridazinone derivatives.

Synthesis and Crystallization

The synthesis of 6-substituted pyridazinones is typically achieved through the cyclocondensation of a γ-keto acid with hydrazine hydrate.

Materials:

-

4-(thiophen-2-yl)-4-oxobutanoic acid

-

Hydrazine hydrate (80-99%)

-

Glacial acetic acid or ethanol

Protocol:

-

A solution of 4-(thiophen-2-yl)-4-oxobutanoic acid (1.0 eq) in a suitable solvent like glacial acetic acid or ethanol is prepared in a round-bottom flask.

-

Hydrazine hydrate (1.2 eq) is added dropwise to the solution at room temperature.

-

The reaction mixture is heated to reflux and maintained for 4-12 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled, and the solvent is partially removed under reduced pressure.

-

The resulting solution is poured into ice-cold water, leading to the precipitation of the crude product.

-

The solid is collected by vacuum filtration, washed with water, and dried.

-

Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a saturated solution of the purified product in a solvent such as ethanol, methanol, or an acetone/water mixture.

X-ray Diffraction Data Collection and Refinement

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Protocol:

-

Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a suitable holder (e.g., a MiTeGen MicroMount).

-

Data Collection: The crystal is placed on a diffractometer (e.g., a Bruker AXS D8 or Rigaku Oxford Diffraction SuperNova) equipped with a graphite-monochromated radiation source (Cu Kα, λ=1.54184 Å or Mo Kα, λ=0.71073 Å). Data is typically collected at a low temperature (e.g., 100 K or 150 K) to reduce thermal motion.

-

Data Processing: The collected diffraction data frames are integrated and corrected for Lorentz-polarization effects. An empirical absorption correction (e.g., multi-scan) is applied.

-

Structure Solution: The crystal structure is solved using direct methods with software such as SHELXS.

-

Structure Refinement: The model is refined by full-matrix least-squares on F² using software like SHELXL. Non-hydrogen atoms are refined with anisotropic displacement parameters. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Caption: General experimental workflow for crystal structure analysis.

Illustrative Crystallographic Data

The following tables summarize the crystallographic data for the related compound, 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one .[2] This data serves as a representative example of the parameters obtained from a successful crystal structure analysis.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₀H₁₀N₂OS |

| Formula Weight | 206.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 296 K |

| Wavelength (Å) | 1.54184 (Cu Kα) |

| a (Å) | 10.345(2) |

| b (Å) | 11.567(2) |

| c (Å) | 8.456(2) |

| α (°) | 90 |

| β (°) | 101.54(3) |

| γ (°) | 90 |

| Volume (ų) | 990.1(4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.384 |

| R-factor (R1) | 0.038 |

| Weighted R-factor (wR2) | 0.108 |

| Goodness-of-fit (S) | 1.054 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S1—C1 | 1.712(2) |

| S1—C4 | 1.708(2) |

| O1—C8 | 1.240(2) |

| N1—N2 | 1.391(2) |

| N1—C8 | 1.352(2) |

| N2—C9 | 1.468(2) |

| C6—C7 | 1.332(3) |

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| C1—S1—C4 | 92.1(1) |

| C8—N1—N2 | 120.3(2) |

| O1—C8—N1 | 122.9(2) |

| N1—N2—C9 | 113.1(2) |

| C5—C6—C7 | 126.8(2) |

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides the necessary framework and methodologies for its analysis. The illustrative data from a closely related analogue highlights the type of detailed structural information that can be obtained. Such data, including precise bond lengths, bond angles, and intermolecular interactions, is essential for advancing the field of medicinal chemistry by enabling a deeper understanding of structure-activity relationships and facilitating the design of novel therapeutic agents. The successful synthesis, crystallization, and X-ray diffraction analysis of this target compound would be a valuable contribution to the structural chemistry of pharmacologically relevant heterocycles.

References

- 1. 6-(2-THIENYL)-3(2H)-PYRIDAZINONE | 54558-07-5 [chemicalbook.com]

- 2. Crystal structure, Hirshfeld surface analysis and DFT studies of 6-[(E)-2-(thio-phen-2-yl)ethenyl]-4,5-di-hydro-pyridazin-3(2 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Benzyloxy-2-phenylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characterization of 6-(thiophen-2-yl)pyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral characterization of the heterocyclic compound 6-(thiophen-2-yl)pyridazin-3(2H)-one. While a complete experimental dataset for this specific molecule is not publicly available, this document compiles representative spectral data from closely related structural analogs to predict and understand its spectroscopic properties. Detailed, generalized experimental protocols for the synthesis and spectral analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, are provided. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by establishing a foundational understanding of the characterization of thiophene-substituted pyridazinones.

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties. The incorporation of a thiophene moiety, a well-known bioisostere of the phenyl ring, can significantly influence the biological activity and pharmacokinetic profile of the pyridazinone scaffold. The title compound, this compound (CAS 54558-07-5), represents a key structure in this class. Accurate spectral characterization is fundamental for the verification of its synthesis and for elucidating its structure-activity relationships in drug discovery and development programs.

Synthesis

A general and plausible synthetic route to this compound involves the cyclocondensation of a corresponding γ-keto acid with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of 6-arylpyridazin-3(2H)-ones.

Materials:

-

4-oxo-4-(thiophen-2-yl)butanoic acid

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol or an ethanol/water mixture)

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-oxo-4-(thiophen-2-yl)butanoic acid (0.1 mol) in ethanol (100 mL).

-

To this solution, add hydrazine hydrate (0.1 mol) dropwise with continuous stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution.

-

Collect the precipitated solid by filtration and wash it with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent to obtain this compound as a crystalline solid.

-

Dry the purified product under vacuum.

Spectral Data (Based on Structural Analogs)

The following tables summarize the expected spectral data for this compound based on the analysis of structurally similar compounds reported in the literature.

Disclaimer: The following data are for structural analogs and are provided for illustrative purposes. Actual experimental values for this compound may vary.

¹H NMR Spectral Data of Analogous Pyridazinones

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Pyridazine (unsubstituted) | CDCl₃ | 9.21 (dd, H-3, H-6), 7.51 (dd, H-4, H-5)[1] |

| 6-Phenylpyridazin-3(2H)-one | DMSO-d₆ | 13.1 (br s, 1H, NH), 8.0-7.8 (m, 3H, Ar-H & Pyridazinone-H), 7.5-7.4 (m, 3H, Ar-H), 7.0 (d, 1H, Pyridazinone-H) |

¹³C NMR Spectral Data of Analogous Pyridazinones

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Pyridazine (unsubstituted) | CDCl₃ | 150.9 (C-3, C-6), 126.3 (C-4, C-5)[2] |

| 6-Phenylpyridazin-3(2H)-one | DMSO-d₆ | 160.1 (C=O), 145.2, 134.5, 131.0, 129.8, 129.1, 125.7 |

FTIR Spectral Data of Analogous Pyridazinones

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |

| Pyridazinone Core | N-H stretch (lactam) | 3200-2800 (broad) |

| C=O stretch (lactam) | 1680-1650 | |

| C=N stretch | 1630-1580 | |

| C-H stretch (aromatic) | 3100-3000 | |

| Thiophene Ring | C-H stretch | ~3100 |

| C=C stretch | ~1500-1400 | |

| C-S stretch | ~800-700 |

Mass Spectrometry Data of Analogous Pyridazinones

| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |

| 6-Methyl-3(2H)-pyridazinone | GC-MS | 111.05 | 82, 68, 54, 41[3] |

| 6-Phenylpyridazin-3(2H)-one | ESI | 173.07 | 145, 117, 104, 77 |

UV-Vis Spectral Data of Analogous Pyridazinones

| Compound | Solvent | λmax (nm) |

| Pyridazine | Gas Phase | Broad absorption between 200-380 nm |

| Xanthine Derivatives (for chromophore comparison) | Methanol | ~210, ~250, ~275[4] |

Experimental Protocols for Spectral Characterization

The following are standard protocols for obtaining the spectral data for a novel compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is commonly used for solid samples.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI-Positive Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Temperature and flow rate optimized for solvent removal.

UV-Visible (UV-Vis) Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent.

-

Fill a quartz cuvette with the dilute solution for analysis. Use a matched cuvette filled with the pure solvent as the reference.

Data Acquisition:

-

Wavelength Range: 200-800 nm.

-

Scan Speed: Medium.

-

Data Interval: 1 nm.

-

The instrument will record the absorbance of the sample as a function of wavelength. The wavelength of maximum absorbance (λmax) is reported.

Visualizations

Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectral Characterization Workflow

Caption: Logical workflow for the comprehensive spectral characterization of the synthesized compound.

Conclusion

This technical guide outlines the essential methodologies and expected outcomes for the spectral characterization of this compound. By leveraging data from analogous structures, a predictive framework for its ¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry, and UV-Vis data is established. The detailed experimental protocols provide a practical basis for researchers to synthesize and characterize this and other related pyridazinone derivatives. The provided workflows offer a clear visual representation of the synthesis and analysis processes. This guide serves as a foundational resource to support further research and development in the promising field of pyridazinone-based therapeutic agents.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6-(thiophen-2-yl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazin-3(2H)-one scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. Compounds bearing this heterocyclic core have demonstrated potential as anti-inflammatory, analgesic, anticancer, and cardiovascular agents. This in-depth technical guide focuses on the putative mechanisms of action of a specific derivative, 6-(thiophen-2-yl)pyridazin-3(2H)-one. While direct and comprehensive studies on this exact molecule are limited in publicly available literature, this document synthesizes data from structurally related pyridazinone and thiophene-containing compounds to infer its likely biological targets and signaling pathways. This guide aims to provide a foundational understanding for researchers and drug development professionals interested in this chemical series.

Core Postulated Mechanisms of Action

Based on the structure-activity relationships of analogous compounds, this compound is likely to exert its pharmacological effects through the modulation of key enzymes involved in inflammation and cellular signaling. The primary hypothesized mechanisms include inhibition of cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and p38 mitogen-activated protein kinase (p38 MAPK). Additionally, inhibition of human leukocyte elastase and microsomal prostaglandin E synthase-1 (mPGES-1) are also considered as potential secondary mechanisms.

Cyclooxygenase-2 (COX-2) Inhibition: A Primary Anti-inflammatory Pathway

The anti-inflammatory properties of many pyridazinone derivatives are attributed to their ability to selectively inhibit COX-2. This enzyme is a key player in the inflammatory cascade, responsible for the synthesis of pro-inflammatory prostaglandins. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Signaling Pathway

Caption: Postulated COX-2 inhibitory pathway of this compound.

Quantitative Data for Related Pyridazinone Derivatives

While specific IC50 values for this compound are not available, the following table summarizes the COX-2 inhibitory activity of structurally related pyridazinone compounds.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference Compound COX-2 IC50 (µM) |

| 6-benzyl-2-methylpyridazin-3(2H)-one (4a) | >100 | 0.96 | >104 | Diclofenac | 0.8 |

| 6-benzoyl-2-propylpyridazin-3(2H)-one (8b) | >100 | 0.99 | >101 | Diclofenac | 0.8 |

| 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one (9a) | >100 | 0.98 | >102 | Diclofenac | 0.8 |

| Pyridazine-based sulphonamide (7a) | >5 | 0.05 | >100 | Celecoxib | 0.05 |

| Pyridazine-based sulphonamide (7b) | >5 | 0.06 | >83.3 | Celecoxib | 0.05 |

| Pyrazole–pyridazine hybrid (6f) | 9.56 | 1.15 | 8.31 | Celecoxib | 2.16 |

Data presented is for structurally related compounds and should be used for comparative purposes only.[1][2][3][4]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of test compounds.[1][5][6][7][8]

Caption: Experimental workflow for in vitro COX inhibition assay.

Phosphodiesterase-4 (PDE4) Inhibition: A Potential Anti-inflammatory and Respiratory Therapeutic Avenue

PDE4 is an enzyme that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. Several pyridazinone derivatives have been identified as potent PDE4 inhibitors, suggesting a similar potential for this compound.

Signaling Pathway

Caption: Postulated PDE4 inhibitory pathway of this compound.

Quantitative Data for Related Pyridazinone Derivatives

The following table presents the PDE4 inhibitory activities of some pyridazinone derivatives.

| Compound | PDE4 Subtype | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (20) | PDE4B | 0.251 | Roflumilast | ~0.009 |

| Pyrrolo[2,3-d]pyridazinone (9e) | PDE4B | 0.32 | Rolipram | 0.5 |

| Pyrrolo[2,3-d]pyridazinone (9e) | PDE4D | 2.5 | Rolipram | 0.5 |

| Pyridazinone derivative (37) | PDE4 | 2.8 | Zardaverine | 0.9 |

| Pyridazinone derivative (38) | PDE4 | 1.4 | Zardaverine | 0.9 |

Data presented is for structurally related compounds and should be used for comparative purposes only.[9][10][11][12]

Experimental Protocol: PDE4 Inhibition Assay

A common method to determine PDE4 inhibitory activity involves measuring the hydrolysis of radiolabeled cAMP.[13][14][15][16]

Caption: Experimental workflow for a radioactive PDE4 inhibition assay.

p38 Mitogen-Activated Protein Kinase (p38 MAPK) Inhibition: Targeting a Key Stress-Activated Pathway

p38 MAPK is a critical enzyme in the cellular response to stress and pro-inflammatory stimuli. Its activation leads to the production of inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAPK is a promising strategy for the treatment of inflammatory diseases. Several pyridazine and pyridazinone derivatives have been identified as potent p38 MAPK inhibitors.

Signaling Pathway

Caption: Postulated p38 MAPK inhibitory pathway of this compound.

Quantitative Data for Related Pyridazine Derivatives

While specific data for the target compound is unavailable, the following table shows the p38 MAPK inhibitory activity of related pyridazine compounds.

| Compound | p38α IC50 (nM) | Cellular Assay (LPS-induced TNF-α) IC50 (nM) | Reference Compound | Reference Compound p38α IC50 (nM) |

| Trisubstituted pyridazine inhibitor | <10 | <100 | SB203580 | ~50 |

| Imidazo[1,2-a]pyridyl N-arylpyridazinone | ~20 | ~500 | SB203580 | ~50 |

Data presented is for structurally related compounds and should be used for comparative purposes only.[17][18][19][20]

Experimental Protocol: p38 MAPK Inhibition Assay

A common method for assessing p38 MAPK inhibition is a non-radioactive kinase assay that measures the phosphorylation of a substrate, such as ATF-2.[21][22][23][24]

Caption: Experimental workflow for a non-radioactive p38 MAPK inhibition assay.

Other Potential Mechanisms of Action

a) Human Leukocyte Elastase (HLE) Inhibition

A derivative of this compound has been hypothesized to inhibit serine proteases like human leukocyte elastase (HLE). HLE is involved in the degradation of extracellular matrix proteins and its overactivity is implicated in inflammatory conditions such as chronic obstructive pulmonary disease (COPD).

-

Experimental Protocol: HLE inhibition can be measured spectrophotometrically by monitoring the cleavage of a specific substrate, such as N-succinyl-Ala-Ala-Ala-p-nitroanilide, in the presence and absence of the inhibitor.[25][26][27][28][29]

b) Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

Structurally related 2-(thiophen-2-yl)acetic acid derivatives have been identified as inhibitors of mPGES-1. This enzyme is the terminal synthase in the production of prostaglandin E2 (PGE2) from PGH2, downstream of COX enzymes. Inhibition of mPGES-1 represents a more targeted approach to reducing PGE2-mediated inflammation.

-

Experimental Protocol: A cell-free mPGES-1 inhibition assay typically uses a microsomal fraction from IL-1β-stimulated A549 cells. The conversion of PGH2 to PGE2 is measured, often by ELISA, in the presence of test compounds.[30][31][32][33][34]

Conclusion

While the precise mechanism of action of this compound requires direct experimental validation, the existing literature on structurally related compounds provides a strong basis for several plausible hypotheses. The most prominent potential mechanisms involve the inhibition of key inflammatory enzymes, namely COX-2, PDE4, and p38 MAPK. The thiophene moiety may also contribute to activity against targets such as mPGES-1.

This technical guide provides a comprehensive overview of these potential mechanisms, including the relevant signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for their investigation. This information is intended to serve as a valuable resource for researchers and drug development professionals to guide future studies and unlock the full therapeutic potential of this promising class of molecules. Further investigation is warranted to definitively elucidate the primary target(s) of this compound and to establish a clear structure-activity relationship for this series.

References

- 1. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. flore.unifi.it [flore.unifi.it]

- 14. actascientific.com [actascientific.com]

- 15. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. promega.com [promega.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 25. Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 26. files01.core.ac.uk [files01.core.ac.uk]

- 27. [Human leukocyte elastase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Inhibition of human leukocyte elastase bound to elastin: relative ineffectiveness and two mechanisms of inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Inhibitory Effects of 150 Plant Extracts on Elastase Activity, and Their Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Screening of Novel 6-(Thiophen-2-yl)pyridazin-3(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of a promising class of heterocyclic compounds: novel 6-(thiophen-2-yl)pyridazin-3(2H)-one derivatives. This document details their potential as anticancer agents, outlines the experimental protocols for their evaluation, and presents key quantitative data to inform further research and development.

Introduction: The Therapeutic Potential of Pyridazinones

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These activities include cardiovascular, anti-inflammatory, antimicrobial, and notably, anticancer effects. The versatile pyridazinone scaffold allows for various chemical modifications, enabling the development of derivatives with enhanced potency and selectivity. The incorporation of a thiophene ring at the 6-position has been explored to modulate the biological activity of the pyridazinone core, leading to the discovery of novel compounds with significant cytotoxic effects against cancer cells.

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives, revealing their potential to inhibit cancer cell proliferation and induce apoptosis. This guide summarizes the key findings in this area, providing a valuable resource for researchers in the field of oncology drug discovery.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of newly synthesized this compound derivatives is a critical measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions.

A study by Fadda et al. (2020) investigated the cytotoxic activity of a series of novel 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives against the human breast cancer cell line (MCF-7).[3] The results, summarized in the table below, highlight the promising anticancer potential of these compounds, with some exhibiting greater potency than the standard chemotherapeutic drug, doxorubicin.

| Compound | Structure | IC50 (µg/mL) against MCF-7 Cells[3] |

| 1 | 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 4.7 |

| 2 | ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetate | 8.2 |

| 3 | 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide | 1.3 |

| 5 | 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)-N'-((E)-thiophen-2-ylmethylene)acetohydrazide | 28.7 |

| 6 | 5-((2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)methyl)-5-(pyridin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)nicotinonitrile | 3.5 |

| 7a | N'-(benzylidene)-2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide | 4.2 |

| 7b | N'-(4-chlorobenzylidene)-2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide | 3.8 |

| 7c | N'-(4-hydroxybenzylidene)-2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide | 0.6 |

| 7d | N'-(4-methoxybenzylidene)-2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide | 4.5 |

| Doxorubicin | Standard Chemotherapeutic Drug | 1.6 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological screening of this compound derivatives.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell lines (e.g., MCF-7)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC50 value is determined from the dose-response curve.

Apoptosis Assay: Annexin V-FITC/PI Staining

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, a hallmark of early apoptosis. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed and treat the cells with the test compounds as for the MTT assay.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of the test compounds on the progression of the cell cycle. This is typically done by staining the cellular DNA with a fluorescent dye and analyzing the fluorescence intensity by flow cytometry.

Materials:

-

Propidium Iodide (PI)

-

RNase A

-

70% Ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Seed and treat the cells with the test compounds.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

VEGFR-2 specific substrate (e.g., a synthetic peptide)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the biological screening of this compound derivatives.

General Experimental Workflow for Anticancer Screening

Caption: Experimental workflow for anticancer screening.

Simplified VEGFR-2 Signaling Pathway

Caption: Inhibition of VEGFR-2 signaling pathway.

Apoptosis Induction Pathway

Caption: Apoptosis induction pathways.

Conclusion

Novel this compound derivatives represent a promising scaffold for the development of new anticancer agents. The data presented in this guide demonstrate their potent cytotoxic activity against human cancer cell lines. The detailed experimental protocols provide a solid foundation for researchers to conduct further biological screening and mechanistic studies. The visualization of key signaling pathways and experimental workflows offers a clear framework for understanding the potential mechanisms of action and for planning future research directions. Further investigation into the structure-activity relationships, target identification, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

The Pivotal Role of the Thiophenyl Moiety in the Structure-Activity Relationship of Pyridazinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone core is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a thiophenyl group to this versatile nucleus has been shown to significantly modulate its biological profile, leading to the discovery of potent agents with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of thiophenyl pyridazinones, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this promising chemical class.

Core Structure and Key Pharmacophoric Features

The fundamental structure of a thiophenyl pyridazinone consists of a pyridazinone ring linked to a thiophene ring. The relative positions of these two rings, the substitution pattern on both moieties, and the nature of the linker, if any, are critical determinants of biological activity.

Key Structural Considerations for SAR Studies:

-

Position of the Thiophenyl Group: The attachment of the thiophene ring at different positions of the pyridazinone core (e.g., C4, C5, C6, or N2) dramatically influences the molecule's interaction with its biological target.

-

Substitution on the Thiophene Ring: The presence, nature, and position of substituents on the thiophene ring can modulate potency, selectivity, and pharmacokinetic properties. Electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule.

-

Substitution on the Pyridazinone Ring: Modifications at other positions of the pyridazinone ring, such as N-alkylation or substitution at the remaining carbon atoms, are crucial for fine-tuning the biological activity and physicochemical properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for representative thiophenyl pyridazinone derivatives, highlighting their activity against various biological targets.

Table 1: Anticancer Activity of Thiophenyl Pyridazinones

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Citation |

| IMB5043 | Thiophenylated pyridazinone | SMMC-7721 (Hepatocarcinoma) | Data not specified in abstract | [1] |

| Compound 5 | Thienopyrimidine derivative | MCF-7 (Breast Cancer) | 7.301 ± 4.5 | [2] |

| Compound 5 | Thienopyrimidine derivative | HepG-2 (Hepatocellular Carcinoma) | 5.3 ± 1.6 | [2] |

| Compound 8 | Thienopyrimidine derivative | MCF-7 (Breast Cancer) | 4.132 ± 0.5 | [2] |

| Compound 8 | Thienopyrimidine derivative | HepG-2 (Hepatocellular Carcinoma) | 3.3 ± 0.90 | [2] |

| Compound 7m | 3-nitrophenyl dihydropyrrolopyrazinopyrrolopyridazinone | Panc-1 (Pancreatic Cancer) | 12.54 | [3] |

Table 2: Kinase Inhibitory Activity of Thiophene-Containing Heterocycles

| Compound ID | Target Kinase | % Inhibition (at 20 µM) | IC50 (µM) | Citation |

| Compound 5 | General Kinase Screen | 80.29 | - | [2] |

| Compound 5 | FLT3 | - | 32.435 ± 5.5 | [2] |

| Compound 8 | General Kinase Screen | 79.35 | - | [2] |

| Compound 9b | General Kinase Screen | 81.8 | - | [2] |

| Compound 10 | General Kinase Screen | 79.19 | - | [2] |

| Compound 3s | PI3Kγ | - | 0.066 | [4] |

| Compound 3q | PI3Kγ | - | 0.430 | [4] |

| Compound 3f | PI3Kγ | - | 0.570 | [4] |

Signaling Pathways and Mechanisms of Action

Thiophenyl pyridazinones exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

One notable example is the antitumor activity of the thiophenylated pyridazinone IMB5043, which has been shown to induce DNA damage and activate the ATM-Chk2 signaling pathway, leading to cell cycle arrest and apoptosis.[1]

Caption: ATM-Chk2 signaling pathway activated by IMB5043.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel thiophenyl pyridazinone derivatives. The following sections provide representative experimental protocols.

General Synthetic Procedure for Pyridazinone Derivatives

A common method for the synthesis of pyridazinone derivatives involves the condensation of a β-aroylpropionic acid with a hydrazine derivative.[5]

Caption: General synthetic workflow for pyridazinone derivatives.

Step I: Synthesis of β-Aroylpropionic Acid A mixture of a substituted benzene and succinic anhydride is subjected to a Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3).[5] The resulting β-aroylpropionic acid is then purified.

Step II: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one The β-aroylpropionic acid from Step I is refluxed with hydrazine hydrate in a suitable solvent, such as ethanol.[5] The reaction mixture is then concentrated and cooled to afford the cyclized pyridazinone product.

Step III: Synthesis of Substituted Pyridazinone Derivatives The 6-aryl-4,5-dihydropyridazin-3(2H)-one is further reacted with various aromatic aldehydes in the presence of acetic anhydride to yield the final substituted pyridazinone derivatives.[5]

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

Cancer cells (e.g., SMMC-7721, MCF-7, HepG-2) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[1]

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various commercially available assay kits or established protocols.

General Procedure (Example for FLT3 Kinase):

-

The kinase reaction is set up in a microplate well containing the kinase enzyme, a specific substrate, and ATP in a reaction buffer.

-

The test compound is added at various concentrations.

-

The reaction is incubated at a specific temperature for a set period to allow for substrate phosphorylation.

-

The amount of phosphorylated substrate is then quantified using a detection reagent that produces a measurable signal (e.g., luminescence, fluorescence, or absorbance).

-

The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.[2]

Conclusion and Future Perspectives

The incorporation of a thiophenyl moiety into the pyridazinone scaffold has proven to be a highly effective strategy for the development of potent and selective therapeutic agents. The SAR data presented in this guide underscore the importance of systematic structural modifications to optimize biological activity. Future research in this area should focus on:

-

Elucidation of molecular mechanisms: Further studies are needed to fully understand the specific molecular targets and signaling pathways modulated by thiophenyl pyridazinones.

-

Optimization of pharmacokinetic properties: Efforts should be directed towards improving the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to enhance their in vivo efficacy and safety.

-

Exploration of novel therapeutic applications: The diverse biological activities of thiophenyl pyridazinones suggest their potential for treating a wide range of diseases beyond those already explored.

This technical guide serves as a foundational resource for researchers in the field, providing valuable insights into the SAR of thiophenyl pyridazinones and offering a roadmap for the design of next-generation therapeutics.

References

- 1. repositorium.uminho.pt [repositorium.uminho.pt]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

In Silico Modeling of 6-(thiophen-2-yl)pyridazin-3(2H)-one Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational approaches used to model the interactions of 6-(thiophen-2-yl)pyridazin-3(2H)-one and its derivatives with various biological targets. The pyridazinone scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. In silico modeling plays a crucial role in elucidating the mechanisms of action, predicting binding affinities, and guiding the rational design of novel therapeutic agents based on this versatile core structure.

Biological Targets and Therapeutic Potential

Derivatives of this compound have been investigated for their potential to interact with a range of biological targets implicated in various disease states. While direct in silico studies on the specific parent compound are limited in publicly available literature, research on closely related analogs provides significant insights into its probable mechanisms of action.

Potential biological targets for pyridazinone derivatives, including those with a thiophene moiety, encompass a variety of enzymes and receptors. These include, but are not limited to:

-

Kinases: A broad family of enzymes that are key regulators of cell signaling. Pyridazinone derivatives have been explored as inhibitors of Poly (ADP-ribose) polymerase (PARP), Dihydrofolate reductase (DHFR), B-RAF, Bruton's tyrosine kinase (BTK), Fibroblast growth factor receptor (FGFR), and FER kinase.[1]

-

Enzymes involved in inflammation: Cyclooxygenase (COX) and 5-lipoxygenase (LOX) are critical enzymes in the inflammatory cascade, and their inhibition is a key strategy for anti-inflammatory drug development.[2]

-

Aldose Reductase: An enzyme implicated in diabetic complications.[3]

-

Human Cytosolic Branched-Chain Aminotransferase: A potential target for anticonvulsant agents.[4]

-

Serine Proteases: Such as human leukocyte elastase, which are involved in inflammatory processes. A derivative, 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide, is hypothesized to act through inhibition of such enzymes.[5]

The diverse range of potential targets highlights the therapeutic versatility of the this compound scaffold.

Quantitative Data from In Silico Studies

The following table summarizes quantitative data obtained from in silico and in vitro studies of various pyridazinone derivatives. This data is essential for comparing the potency and selectivity of different analogs and for validating the accuracy of computational models.

| Compound/Derivative Class | Target | Method | Key Findings | Reference |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | In vitro assay | IC50 = 251 ± 18 nM | [6] |

| 6-phenyl-pyridazin-3(2H)-one derivatives | Aldose Reductase | Molecular Docking | Binding free energy of -12.61 kcal/mol for the most potent derivative. | [3] |

| Dihydropyridazin-3(2H)-one derivatives | Human Cytosolic Branched Chain Aminotransferase | Molecular Docking | Binding affinity of -6.2 for the standard drug Gabapentin. | [4] |

| Triazolo-pyridazinone derivatives | Urokinase | In vitro assay & Molecular Docking | Compound 17 showed potent anticancer activity, comparable to doxorubicin. | [7] |

Experimental Protocols for In Silico Modeling

The following sections detail the typical methodologies employed in the in silico modeling of pyridazinone derivatives.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Protein Preparation:

-

The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed from the protein structure.

-

Polar hydrogen atoms are added, and charges are assigned to the protein atoms.

-

The protein structure is then converted to a suitable format (e.g., PDBQT for AutoDock).[8]

-

-

Ligand Preparation:

-

The 2D structure of the pyridazinone derivative is drawn using chemical drawing software and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field.

-

Charges and rotatable bonds are assigned, and the structure is saved in a compatible format.[9]

-

-

Grid Generation:

-

A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket.[8]

-

-

Docking Simulation:

-

A docking algorithm (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined grid box and to calculate the binding affinity (scoring function).[8]

-

-

Analysis of Results:

-

The resulting docked poses are analyzed to identify the most favorable binding mode based on the scoring function and clustering analysis.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.[8]

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding mode and the nature of the interactions.

Protocol:

-

System Preparation:

-

The docked complex from the molecular docking study is used as the starting structure.

-

The complex is solvated in a periodic box of water molecules.

-

Ions are added to neutralize the system.

-

-

Minimization:

-

The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to ensure stability.

-

-

Production Run:

-

A long-timescale MD simulation is performed to generate a trajectory of the complex's motion.

-

-

Trajectory Analysis:

-

The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of ligand-protein interactions over time.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the in silico modeling of this compound.

Conclusion

In silico modeling is an indispensable tool in modern drug discovery, providing a powerful platform for understanding the molecular interactions of promising scaffolds like this compound. By leveraging techniques such as molecular docking and molecular dynamics simulations, researchers can efficiently screen for potential biological targets, predict binding affinities, and rationally design novel derivatives with improved potency and selectivity. The continued application of these computational methods will undoubtedly accelerate the development of new therapeutics based on the versatile pyridazinone core.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase Enzymes | Trends in Sciences [tis.wu.ac.th]

- 4. researchgate.net [researchgate.net]

- 5. Buy 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide (EVT-4657380) [evitachem.com]

- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Preclinical Maze: A Technical Guide to the Pharmacokinetic Profile of Pyridazinone Derivatives, with a Focus on 6-(thiophen-2-yl)pyridazin-3(2H)-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated pharmacokinetic profile of 6-(thiophen-2-yl)pyridazin-3(2H)-one and the methodologies for its determination. It is important to note that as of the date of this publication, specific, publicly available pharmacokinetic data for this particular compound is limited. Therefore, this guide draws upon the broader knowledge of pyridazinone derivatives and established principles of pharmacokinetic assessment to provide a foundational understanding for research and development professionals.

Introduction: The Promise of Pyridazinones

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. These include, but are not limited to, anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3] The compound this compound, characterized by the presence of a thiophene ring, belongs to this versatile class of molecules. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is a critical step in the journey from a promising lead compound to a potential therapeutic agent.

Anticipated Pharmacokinetic Profile of this compound

While specific data is not available, we can infer a likely pharmacokinetic profile based on the general characteristics of pyridazinone derivatives and related heterocyclic compounds.

Absorption: The absorption of pyridazinone derivatives can vary based on their physicochemical properties, such as lipophilicity and solubility. The presence of the thiophene group in this compound may influence its absorption characteristics. Oral bioavailability will be a key parameter to determine.

Distribution: Following absorption, the compound is expected to distribute into various tissues. The extent of distribution will be influenced by its plasma protein binding and tissue permeability. Compounds of this class have been investigated for a range of targets, suggesting that their distribution profiles may be diverse.

Metabolism: Hepatic metabolism is the anticipated primary route of clearance for many pyridazinone derivatives. Common metabolic pathways for such heterocyclic compounds include oxidation, hydroxylation, and conjugation reactions mediated by cytochrome P450 enzymes. The thiophene ring may also be subject to specific metabolic transformations.

Excretion: The metabolites and any unchanged parent compound are expected to be excreted primarily through the renal and/or fecal routes. The exact excretion pathway will depend on the polarity of the metabolites.

Experimental Protocols for Pharmacokinetic Profiling

To elucidate the precise pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are essential. The following are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), aged 8-10 weeks, with jugular vein cannulation for serial blood sampling.

-

Dosing:

-

IV Group: A single bolus dose of 2 mg/kg administered via the tail vein.

-

PO Group: A single oral gavage dose of 10 mg/kg.

-

-

Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-